molecular formula C12H18N2O B13368362 (3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol

(3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol

Cat. No.: B13368362
M. Wt: 206.28 g/mol
InChI Key: QOARYBUYYOZOGI-VXGBXAGGSA-N
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Description

(3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The presence of the 4-methylbenzyl group and the amino and hydroxyl functional groups in this compound suggests potential biological activity and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone or aldehyde precursor, followed by the introduction of the 4-methylbenzyl group through nucleophilic substitution. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the substitution reaction may require a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group to a secondary amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Sodium hydride, potassium carbonate, or other bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amino group could produce a secondary amine.

Scientific Research Applications

    Chemistry: As a chiral building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrrolidine derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Applications in the synthesis of fine chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the amino and hydroxyl groups suggests potential interactions through hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidine: Lacks the hydroxyl group, which may affect its biological activity.

    (3R,4R)-4-((4-Methylphenyl)amino)pyrrolidin-3-ol: Similar structure but with a phenyl group instead of a benzyl group.

    (3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-2-ol: Hydroxyl group at a different position, which may influence its reactivity and interactions.

Uniqueness

The unique combination of the 4-methylbenzyl group, amino group, and hydroxyl group in (3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(3R,4R)-4-[(4-methylphenyl)methylamino]pyrrolidin-3-ol

InChI

InChI=1S/C12H18N2O/c1-9-2-4-10(5-3-9)6-14-11-7-13-8-12(11)15/h2-5,11-15H,6-8H2,1H3/t11-,12-/m1/s1

InChI Key

QOARYBUYYOZOGI-VXGBXAGGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN[C@@H]2CNC[C@H]2O

Canonical SMILES

CC1=CC=C(C=C1)CNC2CNCC2O

Origin of Product

United States

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